molecular formula C10H22N2O B1476826 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 2098037-44-4

3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No.: B1476826
CAS No.: 2098037-44-4
M. Wt: 186.29 g/mol
InChI Key: TYTFPGGLHHIZII-UHFFFAOYSA-N
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Description

3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine: is a chemical compound that features a pyrrolidine ring substituted with an ethoxymethyl group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl chloroformate or ethyl iodide in the presence of a base like sodium hydride.

    Attachment of the Propan-1-amine Chain: The final step involves the reaction of the intermediate with 3-bromopropan-1-amine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group and the pyrrolidine ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting various biochemical pathways.

Comparison with Similar Compounds

    3-(Pyrrolidin-1-yl)propan-1-amine: Lacks the ethoxymethyl group, resulting in different chemical properties and biological activities.

    N-(3-Aminopropyl)pyrrolidine: Another similar compound with variations in the substituent groups.

Uniqueness:

  • The presence of the ethoxymethyl group in 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-13-9-10-4-7-12(8-10)6-3-5-11/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTFPGGLHHIZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine

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